![molecular formula C50H30 B12615209 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-86-1](/img/structure/B12615209.png)
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties.
Métodos De Preparación
The synthesis of 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a halogenated phenyl derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for such complex organic compounds are less common due to the intricate and costly nature of the synthesis. advancements in organic synthesis techniques and automation may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene rings .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices . The pathways involved often include the modulation of electronic states and energy transfer processes .
Comparación Con Compuestos Similares
1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared to other pyrene-based compounds such as:
1,3,6,8-Tetrasubstituted pyrenes: These compounds have substitutions at the 1, 3, 6, and 8 positions, leading to different electronic and photophysical properties.
1,6- and 1,8-Disubstituted pyrenes: These compounds have substitutions at the 1 and 6 or 1 and 8 positions, which can affect their reactivity and applications.
2,7-Disubstituted pyrenes: These compounds have substitutions at the 2 and 7 positions, which are less reactive but can still be useful in specific applications.
The uniqueness of this compound lies in its multiple pyrene units, which enhance its photophysical properties and make it particularly valuable in applications requiring strong fluorescence and electronic interactions .
Propiedades
Número CAS |
918654-86-1 |
|---|---|
Fórmula molecular |
C50H30 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1-[3-[3-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-6-31-16-18-35-20-24-43(45-26-22-33(8-1)47(31)49(35)45)41-14-4-12-39(29-41)37-10-3-11-38(28-37)40-13-5-15-42(30-40)44-25-21-36-19-17-32-7-2-9-34-23-27-46(44)50(36)48(32)34/h1-30H |
Clave InChI |
HFXZMTVJQUNKKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


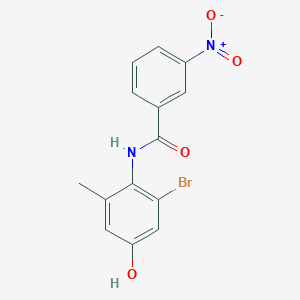
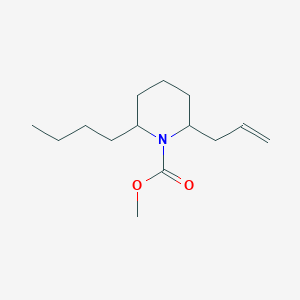
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
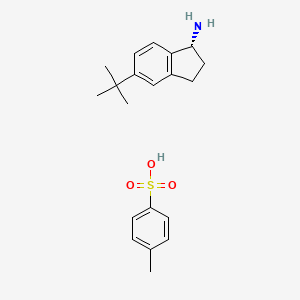
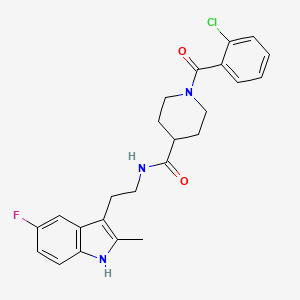
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
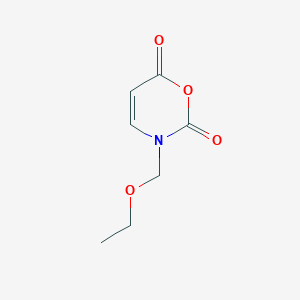
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)


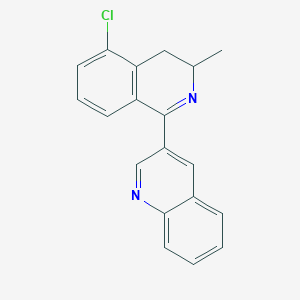
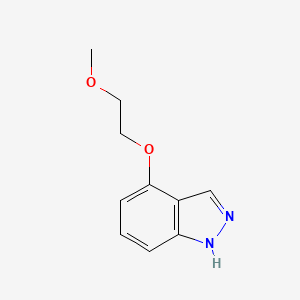
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
